molecular formula C11H19N3 B3050079 Benzylbis(2-aminoethyl)amine CAS No. 23539-10-8

Benzylbis(2-aminoethyl)amine

Cat. No. B3050079
CAS RN: 23539-10-8
M. Wt: 193.29 g/mol
InChI Key: HYTBUPCXQWROAA-UHFFFAOYSA-N
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Description

Benzylbis(2-aminoethyl)amine is an organic compound that is used in various industrial applications . It is a base used in the manufacture of fuel and oil additives, chelating agents, and surfactants .


Synthesis Analysis

The synthesis of Benzylbis(2-aminoethyl)amine involves a Mannich-like zinc-mediated three-component reaction of aromatic halides, amines, and paraformaldehyde . This procedure involves the in situ formation of arylzinc reagents .


Molecular Structure Analysis

The molecular structure of Benzylbis(2-aminoethyl)amine can be determined using spectroscopic techniques . Infrared (IR) spectroscopy can identify the N-H bonds of primary and secondary amines . The hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .


Chemical Reactions Analysis

Amines, including Benzylbis(2-aminoethyl)amine, can undergo various reactions . They can react with acid chlorides or acid anhydrides to form amides . They can also undergo E2 elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzylbis(2-aminoethyl)amine can be analyzed using various spectroscopic techniques . For example, IR spectroscopy can identify the N-H bonds of primary and secondary amines . The hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .

Safety And Hazards

Benzylbis(2-aminoethyl)amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and fatal in contact with skin . It causes severe skin burns and eye damage, and can cause damage to organs .

Future Directions

Research on Benzylbis(2-aminoethyl)amine is ongoing. Recent studies have focused on its cytotoxic activity against a panel of human cancer cell lines . Other research has focused on its use in the synthesis of new metal complexes and its potential applications in the field of photoelectric properties .

properties

IUPAC Name

N'-(2-aminoethyl)-N'-benzylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTBUPCXQWROAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCN)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435277
Record name N'-(2-aminoethyl)-N'-benzylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylbis(2-aminoethyl)amine

CAS RN

23539-10-8
Record name N'-(2-aminoethyl)-N'-benzylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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